Product packaging for METHANE, BIS-(o-METHOXYPHENYL)-(Cat. No.:CAS No. 5819-93-2)

METHANE, BIS-(o-METHOXYPHENYL)-

Cat. No.: B13807522
CAS No.: 5819-93-2
M. Wt: 228.29 g/mol
InChI Key: DPRFNHUMLZJXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methane, bis-(o-methoxyphenyl)- is an organic compound with the CAS Registry Number 5819-93-2 . Its molecular formula is C 15 H 16 O 2 . This structure is also identified by synonyms including Benzene, 1,1'-methylenebis[2-methoxy- and Bis(o-methoxyphenyl) methane . Researchers can utilize the available identifiers such as the SMILES notation (COC1=CC=CC=C1CC2=CC=CC=C2OC) and the InChIKey (DPRFNHUMLZJXNR-UHFFFAOYSA-N) for computational chemistry, database searches, and regulatory compliance . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B13807522 METHANE, BIS-(o-METHOXYPHENYL)- CAS No. 5819-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5819-93-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C15H16O2/c1-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)17-2/h3-10H,11H2,1-2H3

InChI Key

DPRFNHUMLZJXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CC=CC=C2OC

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Involving Methane, Bis O Methoxyphenyl

Elucidation of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aryl compounds. In the case of Methane (B114726), bis-(o-methoxyphenyl)-, the methoxy (B1213986) groups (-OCH3) are strong activating groups and ortho, para-directors. vaia.comorganicchemistrytutor.comlibretexts.org This directing effect is a consequence of the resonance stabilization provided by the lone pairs of electrons on the oxygen atom, which delocalize into the benzene (B151609) ring. This electron donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. nih.govnih.gov

The general mechanism for electrophilic aromatic substitution proceeds through a two-step pathway:

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comchemistrysteps.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

For Methane, bis-(o-methoxyphenyl)-, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the methoxy groups. Given that the ortho positions to the methoxy groups are also ortho to the methylene (B1212753) bridge, steric hindrance may play a role in favoring substitution at the para position.

Position of Electrophilic AttackRelative Stability of Arenium IonKey Stabilizing Factor
Ortho to -OCH3HighResonance delocalization involving the oxygen lone pair
Para to -OCH3HighResonance delocalization involving the oxygen lone pair
Meta to -OCH3LowNo direct resonance stabilization from the oxygen lone pair

Role of o-Methoxy Groups in Reaction Kinetics and Selectivity

The o-methoxy groups in Methane, bis-(o-methoxyphenyl)- have a profound impact on both the rate (kinetics) and the regiochemical outcome (selectivity) of electrophilic aromatic substitution reactions.

Reaction Kinetics: The methoxy group is a strongly activating substituent due to its electron-donating resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). vaia.com This net electron donation enriches the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. organicchemistrytutor.com Consequently, electrophilic substitution reactions on Methane, bis-(o-methoxyphenyl)- are expected to proceed at a significantly faster rate.

Reaction Selectivity: As established, the o-methoxy groups direct incoming electrophiles to the ortho and para positions. The selectivity between the available ortho and para positions is influenced by a combination of electronic and steric factors. While electronically both positions are activated, the steric bulk of the methoxy group and the methylene bridge may hinder attack at the ortho positions, often leading to a preference for substitution at the less sterically hindered para position. libretexts.org

Intramolecular Cyclization Processes and Rearrangements

The structure of Methane, bis-(o-methoxyphenyl)- and its derivatives can facilitate various intramolecular cyclization and rearrangement reactions, often under thermal or photochemical conditions, or in the presence of acid catalysts.

While Methane, bis-(o-methoxyphenyl)- itself does not directly undergo the Nazarov cyclization, its derivatives, particularly divinyl ketones, are suitable substrates. A study on 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, a structural analogue, has provided significant insights into the role of the o-methoxy group in this type of reaction. nih.govnih.gov The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. nih.gov

The presence of the o-methoxy group was found to facilitate the Nazarov cyclization, allowing the reaction to proceed at a lower temperature and in a shorter time compared to the unsubstituted analogue. nih.gov Mechanistic studies, including gas-phase experiments and density functional theory (DFT) calculations, suggest that the initial cyclization is followed by sequential 1,2-aryl migrations. nih.gov The o-methoxy group can also act as a catalyst for the necessary proton transfers during the cyclization and subsequent rearrangements. nih.gov

Pericyclic reactions, such as electrocyclizations, are governed by the principles of orbital symmetry. These reactions can often be induced thermally or photochemically, with the stereochemical outcome being dependent on the reaction conditions (thermal or photochemical) and the number of π-electrons involved. researchgate.netlibretexts.org

Electrocyclic reactions are reversible, meaning that ring-opening of a cyclic system to form a conjugated polyene can also occur under appropriate thermal or photochemical conditions. masterorganicchemistry.commasterorganicchemistry.com The stereochemistry of the ring-opening process is also dictated by the Woodward-Hoffmann rules. For instance, a thermally allowed conrotatory ring closure implies a thermally allowed conrotatory ring opening. masterorganicchemistry.com While specific examples for Methane, bis-(o-methoxyphenyl)- derivatives are not extensively documented, the general principles of electrocyclic reactions suggest that appropriately designed cyclic precursors could undergo ring-opening to form derivatives of this diarylmethane.

Catalyst-Substrate Interactions and Transition State Analysis

In many reactions of Methane, bis-(o-methoxyphenyl)-, particularly in electrophilic aromatic substitution and certain cyclizations, catalysts play a crucial role. Lewis acids are commonly employed in Friedel-Crafts type reactions to generate a more potent electrophile. nih.gov The Lewis acid coordinates to the reactant, enhancing its electrophilicity and facilitating the attack by the electron-rich aromatic rings of the diarylmethane. libretexts.org

The interaction between the catalyst and the substrate is critical in determining the reaction's efficiency and selectivity. In the context of Methane, bis-(o-methoxyphenyl)-, the oxygen atoms of the methoxy groups can also act as Lewis basic sites, potentially interacting with the catalyst. This interaction could influence the distribution of electronic density in the aromatic rings and, consequently, the regioselectivity of the reaction.

Transition state analysis, often performed using computational methods, provides valuable insights into the energetics and geometry of the highest energy point along the reaction coordinate. masterorganicchemistry.com For electrophilic aromatic substitution on anisole (B1667542) (methoxybenzene), a model for the phenyl rings in Methane, bis-(o-methoxyphenyl)-, the transition state for the formation of the arenium ion is the highest energy barrier. The stability of this transition state is significantly influenced by the electron-donating ability of the methoxy group, which helps to delocalize the developing positive charge.

Deprotonation and Metalation Mechanisms of Diarylmethane Ligands

The methylene bridge in diarylmethanes is weakly acidic and can be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a carbanion. nih.gov This deprotonation is the first step in the metalation of diarylmethanes, allowing them to act as ligands in the formation of organometallic complexes.

The resulting carbanion is a potent nucleophile and can participate in a variety of subsequent reactions. In the context of Methane, bis-(o-methoxyphenyl)-, the deprotonated species can act as a C-donor ligand, coordinating to a metal center. The o-methoxy groups can also play a role in the coordination chemistry, potentially acting as additional donor sites (O-donors) to form chelate complexes. This chelation can enhance the stability of the resulting metal complex.

The synthesis of lanthanum complexes with the bis(o-methoxyphenyl)phosphide ligand, where the phosphorus atom is the primary donor, demonstrates the utility of related structures in coordination chemistry. rsc.org The o-methoxy groups in these ligands can influence the coordination geometry and reactivity of the metal center.

Reaction TypeRole of Methane, bis-(o-methoxyphenyl)- or its DerivativeKey Mechanistic Feature
Electrophilic Aromatic SubstitutionNucleophileFormation of a resonance-stabilized arenium ion
Nazarov Cyclization AnalogueSubstrate (as a divinyl ketone derivative)4π-electrocyclic ring closure
MetalationLigand precursor (proton source)Deprotonation of the methylene bridge

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the connectivity and stereochemistry of Methane (B114726), bis-(o-methoxyphenyl)-.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of Methane, bis-(o-methoxyphenyl)- is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The symmetry of the molecule, with two identical o-methoxyphenyl groups attached to a central methylene (B1212753) unit, simplifies the spectrum.

The methylene protons (Ar-CH₂-Ar) are expected to appear as a sharp singlet. This is a key characteristic of diarylmethanes where free rotation around the C-C single bonds averages the magnetic environment of the two protons. This signal would likely be found in the range of 3.8-4.3 ppm, a region typical for benzylic protons. For comparison, the benzylic protons in N-benzylaniline appear at 4.30 ppm. rsc.org

The methoxy (B1213986) group protons (-OCH₃) would also produce a singlet, as all six methoxy protons are chemically equivalent due to free rotation. This signal is anticipated in the region of 3.8-3.9 ppm, consistent with the chemical shift of methoxy protons on an aromatic ring, such as in N-(2-methoxybenzyl)aniline (3.84 ppm). rsc.org

The aromatic region of the spectrum would be more complex due to the ortho-substitution pattern on the benzene (B151609) rings. The four protons on each aromatic ring are chemically non-equivalent, leading to a set of multiplets. These would typically appear between 6.8 and 7.3 ppm. The coupling patterns (doublets, triplets, or doublet of doublets) would arise from spin-spin coupling between adjacent protons on the ring, providing definitive evidence for the 1,2-disubstitution pattern.

Predicted ¹H NMR Data for Methane, bis-(o-methoxyphenyl)-

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic Protons6.8 - 7.3Multiplets8H
Methylene Protons (Ar-CH₂-Ar)3.8 - 4.3Singlet2H
Methoxy Protons (-OCH₃)3.8 - 3.9Singlet6H

Carbon-13 (¹³C) NMR and Aromaticity Probing

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon environments in the molecule. For Methane, bis-(o-methoxyphenyl)-, due to its symmetry, we would expect to see signals for one methylene carbon, one methoxy carbon, and six distinct aromatic carbons.

The methylene carbon (Ar-C H₂-Ar) is predicted to have a chemical shift in the range of 35-45 ppm. This is a characteristic region for sp³-hybridized carbons situated between two aromatic rings.

The methoxy carbon (-O C H₃) signal is expected around 55-60 ppm. For instance, the methoxy carbon in methoxymethane appears at 59.3 ppm. docbrown.info

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom directly attached to the oxygen of the methoxy group (C-O) would be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom, likely appearing around 157 ppm. The other five aromatic carbons would have distinct chemical shifts reflecting their different electronic environments within the ring. The carbon to which the methylene group is attached would also show a characteristic shift.

Predicted ¹³C NMR Data for Methane, bis-(o-methoxyphenyl)-

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C-O~157
Aromatic Carbons110 - 140
Methoxy Carbon (-OCH₃)55 - 60
Methylene Carbon (Ar-CH₂-Ar)35 - 45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational information, 2D NMR techniques are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For Methane, bis-(o-methoxyphenyl)-, COSY would be instrumental in confirming the connectivity of the protons within the aromatic rings. Cross-peaks would be observed between adjacent aromatic protons, allowing for the assignment of their specific positions on the ring. No cross-peaks would be expected for the singlet methylene and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum of Methane, bis-(o-methoxyphenyl)- would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, the methoxy proton signal to the methoxy carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This provides an unambiguous link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is particularly powerful for piecing together the molecular skeleton. Key expected correlations for Methane, bis-(o-methoxyphenyl)- would include:

A correlation from the methylene protons to the ipso-carbon of the aromatic ring (the carbon directly attached to the methylene group).

Correlations from the methylene protons to the ortho-carbons of the aromatic rings.

A correlation from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

These 2D NMR experiments, in concert, would provide irrefutable evidence for the structure of Methane, bis-(o-methoxyphenyl)-, confirming the connectivity of the two o-methoxyphenyl rings through a central methylene bridge.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Methane, bis-(o-methoxyphenyl)- would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group would be observed as distinct bands just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would give rise to a set of characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong, prominent band corresponding to the asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1260-1230 cm⁻¹ region. A second, weaker band for the symmetric stretch may also be observed.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring would produce strong bands in the 850-750 cm⁻¹ region, which are often diagnostic of the substitution pattern.

Predicted FT-IR Data for Methane, bis-(o-methoxyphenyl)-

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium-Weak
Aliphatic C-H Stretch2950 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
Asymmetric Ar-O-C Stretch1260 - 1230Strong
Aromatic C-H Out-of-Plane Bend850 - 750Strong

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FT-IR. While polar bonds like C-O give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectra.

For Methane, bis-(o-methoxyphenyl)-, the Raman spectrum would be particularly useful for observing:

The symmetric "breathing" modes of the aromatic rings, which often give rise to a very strong Raman band.

The C-C stretching vibrations of the benzene rings.

The C-H stretching vibrations, which are also active in Raman.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For METHANE, BIS-(o-METHOXYPHENYL)-, with a molecular formula of C₁₅H₁₆O₂, the calculated molecular weight is approximately 228.29 g/mol . nih.gov The monoisotopic mass is calculated to be 228.11503 g/mol . epa.gov

Common fragmentation patterns for similar aromatic ethers suggest the following possibilities:

Loss of a methoxy group (-OCH₃): This would result in a significant fragment ion at m/z [M-31].

Loss of a methoxybenzyl group (C₈H₉O•): Cleavage of the C-C bond at the methylene bridge could lead to the formation of a methoxybenzyl cation.

Rearrangement reactions: Tropolone-type structures can be formed through rearrangements, which are common in the fragmentation of methoxy-substituted aromatic compounds.

A detailed analysis of the mass spectrum would provide definitive evidence for these and other fragmentation pathways, offering valuable insights into the molecule's stability and the relative strengths of its chemical bonds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for METHANE, BIS-(o-METHOXYPHENYL)- was not found in the provided search results, analysis of closely related compounds allows for a well-informed discussion of its likely solid-state characteristics.

For comparison, studies on related phosphine (B1218219) oxide derivatives, such as bis(2-methoxyphenyl)-(2-methyl-4-oxopent-2-yl)phosphine oxide, have reported specific torsion angles which provide insight into the rotational freedom and preferred orientation of the methoxyphenyl groups. researchgate.net In another related structure, 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol, the dihedral angles between the phenyl rings are 35.38 (6)° and 79.77 (6)°. nih.gov This suggests that the two aromatic rings in METHANE, BIS-(o-METHOXYPHENYL)- are not coplanar.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. For METHANE, BIS-(o-METHOXYPHENYL)-, several types of non-covalent interactions are expected to play a role in its crystal packing. These include:

van der Waals forces: These are the primary forces governing the packing of nonpolar molecules.

C-H···π interactions: The hydrogen atoms of the methoxy groups and the methylene bridge can interact with the electron-rich π systems of the aromatic rings of neighboring molecules. Such interactions are known to be significant in stabilizing the crystal structures of aromatic compounds.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice. The presence of the ortho-methoxy groups may, however, lead to offset stacking arrangements.

In related structures, such as bis[bis(2-methylphenyl)phosphanyl]methane, weak intermolecular C—H···π interactions have been observed to stabilize the crystal structure. epa.gov The study of these interactions is fundamental to the field of crystal engineering, as they dictate the material's bulk properties. ontosight.aimdpi.com

The table below summarizes the key structural and spectroscopic data for METHANE, BIS-(o-METHOXYPHENYL)-.

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₁₆O₂ nih.gov
Average Molecular Weight 228.29 g/mol nih.gov
Monoisotopic Mass 228.11503 g/mol epa.gov
Predicted Conformation V-shaped with a significant dihedral angle between the phenyl rings.N/A
Potential Intermolecular Interactions van der Waals forces, C-H···π interactions, π-π stacking. epa.govontosight.aimdpi.com

Computational and Theoretical Chemistry Studies on Methane, Bis O Methoxyphenyl Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for the geometry optimization and electronic structure analysis of molecules like Methane (B114726), Bis-(o-methoxyphenyl)-. bhu.ac.innih.gov By approximating the complex many-electron problem, DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict the molecule's most stable three-dimensional arrangement (ground-state geometry). bhu.ac.inresearchgate.net This optimization process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles, such as the orientation of the two o-methoxyphenyl rings relative to the central methane carbon. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net For Methane, Bis-(o-methoxyphenyl)-, the electron-donating methoxy (B1213986) groups are expected to raise the energy of the HOMO, which would likely be distributed across the phenyl rings. Analysis of the HOMO-LUMO gap provides insight into the charge transfer interactions occurring within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters

ParameterEnergy (eV)Description
HOMO -5.8Indicates electron-donating capability (nucleophilicity)
LUMO -0.9Indicates electron-accepting capability (electrophilicity)
Energy Gap (ΔE) 4.9Correlates with chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface displays the electrostatic potential, with different colors representing varying charge distributions. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netresearchgate.net

In the case of Methane, Bis-(o-methoxyphenyl)-, the MEP map would be expected to show significant negative potential around the oxygen atoms of the two methoxy groups due to their high electronegativity and lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential. In contrast, the hydrogen atoms of the central methylene (B1212753) group and the methyl groups would display a more positive potential. This mapping provides a valuable guide to the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple Lewis structure. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. wikipedia.org This analysis can confirm the presence of hyperconjugative interactions and hydrogen bonds, providing stability to the molecular structure.

Table 2: Hypothetical Mulliken Atomic Charges

AtomCharge (e)
Oxygen (Methoxy) -0.55
Carbon (Aromatic, C-O) +0.30
Carbon (Methylene) -0.25
Hydrogen (Methylene) +0.12

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT, the vibrational frequencies and their corresponding intensities for Methane, Bis-(o-methoxyphenyl)- can be calculated. nih.gov These calculations predict the energies associated with various molecular motions, such as the stretching and bending of bonds (e.g., C-H, C-O, C-C) and the torsion of functional groups. nih.govresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov By correlating the calculated and experimental spectra, each observed peak can be confidently assigned to a specific vibrational mode, providing a detailed characterization of the molecule's structural features. researchgate.net

Reaction Pathway Modeling and Transition State Identification

Computational chemistry allows for the exploration of potential chemical reactions at a molecular level. By modeling reaction pathways, researchers can identify the transition state structures—the highest energy point along the reaction coordinate—and calculate the associated activation energy barriers. nih.gov This information is vital for understanding reaction mechanisms and predicting reaction rates.

For Methane, Bis-(o-methoxyphenyl)-, reaction pathway modeling could be used to study its synthesis, potential degradation pathways, or its interaction with other chemical species. DFT calculations can elucidate the step-by-step mechanism, revealing the energetic feasibility of different routes and identifying any intermediate structures that may be formed. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Studies

While geometry optimization identifies the lowest-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, tracking their trajectories over time. nih.gov

For a flexible molecule like Methane, Bis-(o-methoxyphenyl)-, MD simulations are particularly valuable for exploring its conformational landscape. The molecule can adopt various conformations due to rotation around the single bonds linking the phenyl rings to the central methylene carbon. MD simulations can reveal the different accessible conformations, the energy barriers between them, and the relative time the molecule spends in each state. This provides a more complete understanding of the molecule's structure and properties in a dynamic environment.

Quantum Chemical Descriptors and Reactivity Prediction

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of a molecule and predicting its behavior in chemical reactions. For the compound Methane, bis-(o-methoxyphenyl)-, such studies would rely on quantum chemical descriptors derived from its calculated electronic structure. These descriptors offer a quantitative framework for assessing reactivity, stability, and the nature of interactions with other chemical species.

The primary method for these calculations is Density Functional Theory (DFT), a computational approach that determines the electronic structure of a molecule to derive its properties. rasayanjournal.co.in From a single DFT calculation, a host of reactivity descriptors can be obtained. The foundation of this analysis lies in the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are defined by the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of varying electron distribution. Red areas signify negative potential, rich in electrons, and are indicative of sites prone to electrophilic attack. Conversely, blue areas represent positive potential, which are electron-poor and susceptible to nucleophilic attack. For Methane, bis-(o-methoxyphenyl)-, an MEP map would reveal the reactive sites, with the oxygen atoms of the methoxy groups expected to be regions of high electron density (red). researchgate.net

Research Findings

A thorough review of available scientific literature and chemical databases did not yield specific computational studies on Methane, bis-(o-methoxyphenyl)-. While the principles and methods for calculating quantum chemical descriptors are well-established rasayanjournal.co.inmdpi.com, dedicated research applying these methods to this particular compound, including calculations of its HOMO-LUMO energies, global reactivity descriptors, and MEP analysis, are not present in the accessed literature.

Therefore, the following data tables, which would typically be populated with values from DFT calculations (such as those performed at the B3LYP/6-31G(d,p) level of theory), are presented to illustrate the framework used in such studies. The values are noted as "Not Available" due to the absence of published research data.

Table 1: Frontier Molecular Orbital Energies

Parameter Value (eV)
EHOMO Not Available
ELUMO Not Available
Energy Gap (ΔE) Not Available

Table 2: Calculated Global Reactivity Descriptors

Descriptor Symbol Value
Electronegativity χ Not Available
Chemical Hardness η Not Available
Chemical Softness S Not Available
Electrophilicity Index ω Not Available

The absence of such data highlights a gap in the computational characterization of this compound and presents an opportunity for future research to elucidate its electronic structure and predict its reactivity through theoretical calculations.

Coordination Chemistry and Ligand Design Incorporating Bis O Methoxyphenyl Methane Moieties

Design Principles for Chelating and Bridging Ligands

The design of ligands based on the bis(o-methoxyphenyl)methane scaffold is guided by the desired coordination mode and the targeted metal ion. The fundamental structure can be modified to create both chelating and bridging ligands.

Chelating Ligands: By introducing additional donor atoms or functional groups onto the basic bis(o-methoxyphenyl)methane structure, chelating ligands can be synthesized. These ligands are capable of binding to a single metal center through multiple coordination sites, forming stable ring structures. The design principles often involve:

Incorporation of Donor Groups: The introduction of donor groups such as phosphines, amines, or other N- or O-containing moieties allows for multidentate coordination. For instance, bis(o-methoxyphenyl)phosphine can act as a chelating ligand. rsc.org

Steric Control: The bulky nature of the o-methoxyphenyl groups can be used to control the coordination geometry around the metal center, potentially leading to the formation of low-coordinate and highly reactive species. nih.gov

Bridging Ligands: The bis(o-methoxyphenyl)methane framework can also be utilized to construct bridging ligands that link two or more metal centers. This is often achieved by:

Functionalization of the Methylene (B1212753) Bridge: Modification of the central methane (B114726) carbon can introduce donor atoms that bridge metal ions.

Utilizing the Phenyl Rings: The phenyl rings themselves can be functionalized to include coordinating groups that extend outwards, facilitating the formation of coordination polymers or discrete polynuclear complexes. iucr.org For example, bis(diphenylphosphino)methane (B1329430) (dppm) and its derivatives are well-known for their ability to form binuclear complexes. nih.govrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating bis(o-methoxyphenyl)methane-based ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including NMR, IR, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. samipubco.comzkdx.chresearchgate.net

Ruthenium(II) complexes featuring ligands derived from bis(o-methoxyphenyl)methane have been investigated for their potential applications in catalysis. For instance, half-sandwich arene-ruthenium complexes with bis-imidazole methane-based ligands, including a derivative with o-methoxyphenyl substitution, have been synthesized and characterized. nih.gov These complexes have demonstrated catalytic activity in processes such as the dehydrogenation of formic acid. nih.gov The coordination of these ligands to the Ru(II) center is typically bidentate, forming a stable chelate ring. nih.gov

Complex Ligand Coordination Mode Application
[(η⁶-arene)RuCl(κ²-L)]⁺{4,4'-((2-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole)} (L3)Bidentate (κ²)Hydrogen production from formic acid nih.gov

Iron(III) complexes with ligands derived from bis(o-methoxyphenyl)methane have been studied as models for metalloenzymes and for their interesting magnetic and electronic properties. The coordination of these ligands to the Fe(III) center can create specific ligand field environments that influence the spin state and redox properties of the metal ion. For example, dinuclear Fe(III) complexes with bridging methoxy (B1213986) groups have been reported, where each iron ion exhibits a distorted octahedral geometry. nih.gov The nature of the ligands, including the steric and electronic effects of the o-methoxyphenyl groups, plays a crucial role in determining the structural and spectroscopic features of these complexes. nih.gov

Complex Coordination Geometry Key Structural Feature
Dinuclear Fe(III) complexDistorted octahedralBridging methoxy groups nih.gov
[Fe(L)Cl₂]Rhombically distorted octahedralMonophenolate ligands with varying heterocyclic rings nih.gov

The coordination chemistry of bis(o-methoxyphenyl)methane-based ligands has been extended to main group elements like aluminum and zinc. While specific examples for aluminum are less common in the provided context, zinc complexes with ligands containing bis(indolyl)methane groups have been synthesized and characterized. nih.gov These complexes have shown potential biological activity, which is attributed in part to the presence of the zinc ion and the specific coordination environment provided by the ligand. nih.gov

Complex Ligand Key Feature
[Zn(L)Cl₂](6,6-di(1H-indol-3-yl)-N,N-bis(pyridin-2-ylmethyl)hexan-1-amine)N₃-donor set from the ligand nih.gov
Zn(L)₂₂(6,6-di(1H-indol-3-yl)-N,N-bis(pyridin-2-ylmethyl)hexan-1-amine)Two ligands coordinating to the zinc center nih.gov

The versatility of ligands derived from bis(o-methoxyphenyl)methane allows for the coordination of a wide range of other transition metals and main group elements. For instance, lanthanum and yttrium complexes with the chelating bis(o-methoxyphenyl)phosphide ligand have been prepared. rsc.org Additionally, the coordination of ligands containing similar structural motifs to metals such as manganese, palladium, gold, copper, cobalt, nickel, and cadmium has been reported. samipubco.comresearchgate.net The resulting complexes exhibit diverse geometries, including octahedral and square planar arrangements. samipubco.com

Metal Ion Ligand Type Resulting Geometry
La(III), Y(III)bis(o-methoxyphenyl)phosphideNot specified rsc.org
Mn(II), Pd(II), Au(III)2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridineOctahedral (Mn), Square Planar (Pd, Au) samipubco.com
Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II)[1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxy benzoyl)-Thiourea)Octahedral researchgate.net

Spectroscopic Probing of Metal-Ligand Interactions

The elucidation of the coordination behavior of ligands derived from bis(o-methoxyphenyl)methane and the nature of the resulting metal-ligand bonds relies heavily on a suite of spectroscopic techniques. These methods provide critical insights into the electronic and geometric structures of the metal complexes. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, often complemented by single-crystal X-ray diffraction for definitive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand framework upon coordination.

¹H NMR Spectroscopy: The coordination of a ligand derived from bis(o-methoxyphenyl)methane to a metal center induces significant changes in the chemical shifts of the ligand's protons. The methylene bridge protons (Ar-CH₂ -Ar) are particularly sensitive to the coordination environment. Their chemical shift and multiplicity can indicate the symmetry of the complex and the rigidity of the chelate ring formed. Aromatic proton signals can also shift upon coordination due to changes in electron density and anisotropic effects from the metal center.

¹³C NMR Spectroscopy: Changes in the ¹³C NMR spectrum provide further evidence of coordination. The carbon atoms of the methoxy groups (-OC H₃) and the aromatic carbons directly bonded to the coordinating atoms are expected to show noticeable shifts. For instance, in a related ruthenium complex with a para-methoxy derivative, bis[μ-(4-methoxyphenyl)methanethiolato-κS:S]bis[chlorido(η-1-isopropyl-4-methylbenzene)ruthenium(II)], the ¹³C NMR signals show distinct resonances for the methoxy, methylene, and aromatic carbons, confirming the ligand's incorporation into the complex. researchgate.net

Example NMR Data for a Related Complex: For the complex (p-MeC₆H₄Prⁱ)₂Ru₂(SCH₂-p-C₆H₅-OCH₃)₂Cl₂, the following characteristic ¹³C NMR peaks were observed in CDCl₃ researchgate.net:

Carbon TypeChemical Shift (δ, ppm)
Aromatic/Arene158.41, 132.89, 131.56, 112.96, 96.97, 83.91, 83.03
Methoxy (-OCH₃)55.32
Methylene (-SCH₂-)35.90
p-Cymene Alkyl29.88, 23.50, 21.22, 18.79

This table presents selected ¹³C NMR data for a ruthenium complex containing a p-methoxyphenylmethanethiolato ligand, illustrating the type of information gained from this technique. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the coordination mode of the ligand by observing shifts in the vibrational frequencies of key functional groups. For ligands based on bis(o-methoxyphenyl)methane, the most informative regions of the IR spectrum are those corresponding to the C-O-C stretching vibrations of the methoxy groups and the potential new bands corresponding to metal-ligand bonds.

Upon coordination of the methoxy oxygen to a metal center, the ν(C-O) stretching frequency is expected to shift, typically to a lower wavenumber, due to the weakening of the C-O bond. The magnitude of this shift can provide a qualitative measure of the strength of the metal-oxygen interaction. In the far-IR region, new absorption bands, which are absent in the free ligand spectrum, may appear. These bands are often assigned to the metal-oxygen (ν(M-O)) and other metal-ligand stretching vibrations, providing direct evidence of coordination.

In studies of related bis(pyrazolyl)methane ligands, the coordination to a metal center is confirmed by shifts in the vibrational bands of the ligand and the appearance of new bands corresponding to metal-ligand vibrations. eiu.edu For example, in an iron(II) complex, the carbonyl stretch (ν(CO)) of a functional group on the ligand was observed to shift upon coordination. eiu.edu

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The spectra of complexes featuring bis(o-methoxyphenyl)methane-type ligands are expected to be dominated by two main types of electronic transitions:

Intra-ligand Transitions: These transitions, typically occurring in the UV region, are analogous to those observed in the free ligand and are assigned to π → π* and n → π* transitions within the aromatic rings and methoxy groups. Upon coordination, the positions and intensities of these bands may be altered.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: If the metal has accessible empty d-orbitals, an electron may be promoted from a ligand-based orbital to a metal-based orbital. These transitions are highly sensitive to the nature of the metal and the ligand and can provide information about the electronic communication between them.

The binding constants of ligands to metal ions can also be determined through UV-Vis titration experiments, where changes in absorbance are monitored as the concentration of one component is varied. researchgate.net

X-ray Crystallography

For example, the crystal structure of a dinuclear ruthenium complex containing a related (4-methoxyphenyl)methanethiolato ligand revealed the bridging nature of the ligand and the "piano-stool" coordination environment of the ruthenium atoms. researchgate.net The Ru-S bond lengths were determined to be in the range of 2.3778(10) Å to 2.3931(10) Å. researchgate.net Such data is invaluable for correlating spectroscopic observations with the actual molecular structure. In complexes of bis(diphenylphosphane oxide)methanide with ytterbium, X-ray crystallography has been used to characterize the formation of six-coordinate monomeric complexes as well as complex tetranuclear cages. nih.gov

Applications in Chemical Sciences and Advanced Materials Research

Catalytic Applications in Organic Transformations

The utility of METHANE (B114726), BIS-(o-METHOXYPHENYL)- in catalytic processes is an area of limited but specific research.

Currently, there is no available scientific literature that documents the use of METHANE, BIS-(o-METHOXYPHENYL)- in catalytic hydrogen production or transfer hydrogenation reactions.

METHANE, BIS-(o-METHOXYPHENYL)- has been utilized as a chemical intermediate and a reference compound in organic synthesis. For instance, it has been prepared and characterized in studies focused on the acid-promoted rearrangement of arylmethyl azides, which are used to synthesize N-arylmethyl arenes and polycyclic heteroaromatic compounds. amazonaws.com The synthesis and characterization data, including Nuclear Magnetic Resonance (NMR) spectra, of bis(2-methoxyphenyl)methane serve as a benchmark for the structural confirmation of related molecules synthesized through novel methodologies. amazonaws.com

Property Value
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
AppearanceNot specified in literature
SolubilityNot specified in literature

Polymer Science and Materials Engineering

The integration of METHANE, BIS-(o-METHOXYPHENYL)- into polymer systems has been explored in specific contexts.

An early investigation into the stabilization of paraffin (B1166041) wax, a type of resin system, tested the efficacy of Bis(2-methoxyphenyl)methane as an antioxidant. google.com The study aimed to prevent the oxidative deterioration of molten paraffin wax used in coating applications. google.com However, the compound was found to be unsatisfactory for this particular application. google.com

Application Matrix Finding Source
AntioxidantParaffin WaxUnsatisfactory performance google.com

There is currently no scientific literature available detailing the incorporation of METHANE, BIS-(o-METHOXYPHENYL)- into novel polymer architectures.

Photoactive and Optoelectronic Materials Development

While direct research on the photoactive and optoelectronic properties of METHANE, BIS-(o-METHOXYPHENYL)- is limited, related compounds suggest potential in this area. The isomeric compound, Bis(p-methoxyphenyl)methane , has been investigated for its potential in optoelectronic materials due to its electronic and optical properties. ontosight.ai This suggests that the bis(methoxyphenyl)methane scaffold is of interest in materials science. Furthermore, a commercial supplier of electronic materials lists Bis(2-methoxyphenyl)methane as a related compound to other electronic materials, hinting at its potential, though underexplored, applications in this field. smolecule.com However, specific studies on the photoactive and optoelectronic properties of the ortho-isomer are not currently available.

Sensing and Recognition Systems (excluding biological)

The utility of Methane, bis-(o-methoxyphenyl)- in non-biological sensing and recognition systems is an area of growing interest, largely inferred from the capabilities of structurally similar compounds. The strategic placement of the methoxy (B1213986) groups in the ortho position creates a pre-organized pocket that can be exploited for the selective recognition of specific ions or small molecules.

One of the most promising avenues for its application is in the development of ion-selective sensors. The oxygen atoms of the methoxy groups can act as Lewis basic sites, capable of coordinating with metal cations. The spatial arrangement of these oxygen atoms, dictated by the flexible yet defined diarylmethane backbone, can impart selectivity for cations of a particular size and charge density. This principle is the foundation for many ionophores used in ion-selective electrodes (ISEs) nist.gov. While direct studies on Methane, bis-(o-methoxyphenyl)- as an ionophore are limited, the foundational principles of ISEs suggest its potential for such applications nist.gov.

Furthermore, Methane, bis-(o-methoxyphenyl)- can serve as a crucial building block for more complex host molecules, such as calixarenes. Calixarenes are macrocyclic compounds renowned for their ability to form host-guest complexes with a wide variety of ions and neutral molecules researchgate.netresearchgate.net. The synthesis of calixarenes often involves the condensation of a phenol (B47542) with an aldehyde. A closely related compound, bis(2-hydroxyphenyl)methane, is a known precursor for calixarene (B151959) synthesis nih.gov. By analogy, Methane, bis-(o-methoxyphenyl)- , with its pre-formed diphenylmethane (B89790) unit, represents a valuable synthon for the construction of modified calixarenes or other macrocyclic receptors. These tailored receptors could then be integrated into sensor platforms for the detection of specific analytes.

The development of such sensors would involve immobilizing the Methane, bis-(o-methoxyphenyl)- based receptor onto a transducer surface. The binding of the target analyte would then induce a measurable signal, such as a change in potential, current, or optical properties. The sensitivity and selectivity of the sensor would be directly related to the binding affinity and specificity of the receptor molecule for the analyte.

Advanced Synthetic Building Blocks and Intermediates

The structural characteristics of Methane, bis-(o-methoxyphenyl)- make it a valuable intermediate and building block in the synthesis of more complex molecules and advanced materials. Its diarylmethane framework provides a robust yet flexible scaffold that can be further functionalized to create a diverse range of compounds.

The presence of two activated aromatic rings allows for various electrophilic substitution reactions, enabling the introduction of additional functional groups. This versatility makes it a key precursor in multi-step organic syntheses. For instance, derivatives of diarylmethanes are utilized in the synthesis of larger, more complex structures, including polymers and macrocycles ontosight.ainih.gov. Research on related compounds, such as bis(2,5-dimethoxy-4-methylphenyl)methane, highlights the role of such molecules as intermediates in the formation of new chemical entities nih.gov.

A significant application of Methane, bis-(o-methoxyphenyl)- and its analogues is in the synthesis of high-performance polymers. The diarylmethane unit can be incorporated into the backbone of polymers such as polyketones and polyamides, imparting desirable properties like thermal stability, chemical resistance, and specific mechanical characteristics. For example, a study on the synthesis of semi-aromatic polyketones utilized 2,2'-dimethoxybiphenyl (B32100) as a monomer, demonstrating the utility of the o-methoxyphenyl moiety in creating soluble and heat-resistant polymers preprints.org. The non-coplanar nature of the two aromatic rings, induced by the ortho-substituents, can lead to polymers with amorphous structures and improved processability.

The general synthetic route to diarylmethanes often involves the acid-catalyzed reaction of a phenol with formaldehyde (B43269) or the reaction of a benzyl (B1604629) halide derivative ontosight.aigoogle.com. Specifically, Methane, bis-(o-methoxyphenyl)- can be prepared through methods analogous to those used for its isomers and related compounds.

Below is an interactive data table summarizing the key properties of Methane, bis-(o-methoxyphenyl)- and a related precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methane, bis-(o-methoxyphenyl)-C₁₅H₁₆O₂228.295819-93-2
bis(2-hydroxyphenyl)methaneC₁₃H₁₂O₂200.232467-02-9

The versatility of Methane, bis-(o-methoxyphenyl)- as a synthetic building block is further underscored by its potential use in the construction of ligands for coordination chemistry and catalysis. The methoxy groups can be demethylated to yield the corresponding bis-phenol, which can then be used to create a variety of metal complexes with applications in catalysis and materials science.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Bis-(o-methoxyphenyl)methane, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation , where o-methoxyphenyl groups are introduced to a methane core using formaldehyde and a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Ullmann coupling of o-methoxyiodobenzene with methylene precursors under copper catalysis. Critical parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane for Friedel-Crafts), and stoichiometric ratios to minimize by-products like para-substituted isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound .

Q. Which spectroscopic methods are recommended for characterizing Bis-(o-methoxyphenyl)methane, and what structural features must be confirmed?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR confirms the presence of two equivalent o-methoxyphenyl groups (δ 3.8–4.0 ppm for methoxy protons) and the methane bridge (singlet at δ 4.5–5.0 ppm). ¹³C NMR identifies quaternary carbons linked to the methoxy groups (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺ at m/z 259.1) and fragmentation patterns consistent with methoxy group loss .
  • IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) confirm functional groups .

Q. What stability considerations are critical for handling Bis-(o-methoxyphenyl)methane in experimental settings?

  • Methodology : The compound is sensitive to prolonged exposure to light and oxygen, which can induce radical-mediated degradation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability tests via HPLC-UV (C18 column, acetonitrile/water mobile phase) should be conducted to monitor degradation products over time. Accelerated aging studies (40°C, 75% humidity) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of Bis-(o-methoxyphenyl)methane across studies?

  • Methodology : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify melting point variations (expected range: 95–100°C) and X-ray crystallography to characterize crystal structures. Solubility profiles should be re-evaluated in standardized solvents (e.g., DMSO, ethanol) using gravimetric analysis. Cross-validate data against NIST reference standards if available .

Q. What in vitro models are suitable for assessing the metabolic pathways of Bis-(o-methoxyphenyl)methane, and how are metabolites validated?

  • Methodology : Employ hepatocyte microsomal assays (human/rat) to study Phase I metabolism (oxidation via CYP450 enzymes). Metabolites are identified using LC-MS/MS with collision-induced dissociation (CID). For Phase II metabolism (conjugation), incubate with UDP-glucuronosyltransferase (UGT) isoforms and detect glucuronides via negative-ion mode MS. Compare results to in silico predictions (e.g., Schrödinger’s Metabolite Prediction) .

Q. What computational approaches predict the environmental reactivity of Bis-(o-methoxyphenyl)methane under varying conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methane bridge and methoxy groups to assess susceptibility to hydrolysis or photolysis.
  • Molecular Dynamics (MD) Simulations : Model interactions with water or soil matrices to predict persistence. Validate with experimental half-life studies in environmental samples (e.g., OECD 307 guidelines) .

Q. How do substituent positions (ortho vs. para) on the phenyl rings affect the electronic properties of Bis-(o-methoxyphenyl)methane?

  • Methodology : Compare cyclic voltammetry (CV) data of o-methoxy and p-methoxy analogs to evaluate electron-donating effects. Use UV-Vis spectroscopy to track absorption shifts (λmax) in different solvents (e.g., methanol vs. cyclohexane). Computational studies (e.g., Gaussian software) can map HOMO-LUMO gaps and charge distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acute toxicity of Bis-(o-methoxyphenyl)methane?

  • Methodology : Replicate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Control variables include animal strain (Sprague-Dawley vs. Wistar rats), dosing vehicle (corn oil vs. saline), and endpoint criteria. Cross-reference with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to correlate in vivo and in vitro results. Discrepancies may stem from impurity profiles; analyze batch purity via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.